3H-Thiireno[i]indolizine
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Overview
Description
3H-Thiireno[i]indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are structurally related to indoles. The unique structure of this compound, which includes a thiirene ring fused to the indolizine core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Thiireno[i]indolizine can be achieved through several methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . One efficient strategy involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling has been explored to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3H-Thiireno[i]indolizine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive sites within the molecule, such as the thiirene and indolizine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3H-Thiireno[i]indolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Thiireno[i]indolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes and receptors, modulating their function . For example, it may inhibit DNA topoisomerase I, leading to anticancer effects .
Comparison with Similar Compounds
Indolizine: A structurally related compound with similar biological activities.
Indole: Another related compound known for its diverse biological properties.
Thiazinoindolizine: A compound with a thiazine ring fused to the indolizine core, exhibiting unique chemical and biological properties.
Uniqueness: 3H-Thiireno[i]indolizine is unique due to the presence of the thiirene ring, which imparts distinct chemical reactivity and biological activity compared to other indolizine derivatives .
Properties
CAS No. |
260552-19-0 |
---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
3H-thiireno[2,3-i]indolizine |
InChI |
InChI=1S/C8H7NS/c1-2-5-9-6-3-7-8(9,4-1)10-7/h1-5H,6H2 |
InChI Key |
VZPPTUMFTFQOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3(N1C=CC=C3)S2 |
Origin of Product |
United States |
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